3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-6-5-14-12(9-20)8-18-10-19-14)13-7-11-3-1-2-4-15(11)23-17(13)22/h1-4,7-8,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCXPQWUQYKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions . The chromen-2-one moiety is then introduced via condensation reactions involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Studies have shown that this compound demonstrates effective antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes is a key mechanism behind its efficacy.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs.
Biological Evaluation
- Enzyme Inhibition Studies : The interactions of this compound with specific enzymes have been thoroughly investigated. For instance, it has shown promise as an inhibitor of kinases involved in cancer progression.
- Receptor Binding Affinity : The binding affinity of this compound to various receptors has been assessed, providing insights into its potential as a therapeutic agent in treating neurological disorders.
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives of 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one exhibited IC50 values in the micromolar range against breast cancer cell lines (source needed). This suggests a significant potential for further development as an anticancer agent.
- Antimicrobial Efficacy : Another investigation reported that the compound displayed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria (source needed). The results indicate its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A related compound used as a starting material for the synthesis of various derivatives.
Chromen-2-one: A simpler analog that forms the basis of the chromen-2-one moiety in the target compound.
Uniqueness
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable target for research and development .
Biological Activity
The compound 3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one represents a unique structure that combines elements of both chromenone and tetrahydropyrido-pyrimidine. This hybridization may confer distinct biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is . It features a chromenone moiety linked to a tetrahydropyrido-pyrimidine structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial treatments. The mechanism involves binding to the active site of the enzyme, thereby blocking its activity and disrupting folate metabolism in cancer cells .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of tetrahydropyrido[4,3-d]pyrimidine derivatives. These compounds have been shown to exhibit activity against a range of bacterial strains and fungi. The proposed mechanism includes disruption of cellular membranes and inhibition of nucleic acid synthesis .
Study on Anticancer Activity
In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast and colon cancer cells. Mechanistic studies revealed that these compounds induced apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 .
Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on DHFR. The study utilized kinetic assays to determine the IC50 values and found that the compound effectively inhibited DHFR with an IC50 value of 25 µM. Molecular docking studies suggested strong binding affinity to the enzyme's active site, providing insights into its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | <10 (cancer) |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | Structure | Anticancer | 15 |
| Chalcone Derivative | Structure | Antimicrobial | 20 |
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pyrido-pyrimidine formation | Pyridine derivative + urea, 160°C, 12 h | 65 | |
| Hydrogenation | H₂/Pd-C, EtOH, 24 h | 85 | |
| Coumarin conjugation | DCC/DMAP, DCM, RT, 6 h | 72 |
How can X-ray crystallography be applied to resolve structural ambiguities in this compound, and what refinement parameters are critical?
Q. Advanced Research Focus
- Data Collection : Use high-resolution (<1.0 Å) synchrotron radiation or MoKα sources (λ = 0.71073 Å) for accurate diffraction data. Ensure crystal quality (size >0.1 mm³) and low mosaicity .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Thermal displacement parameters (ADPs) for non-H atoms.
- Twin refinement for pseudo-merohedral twinning (common in heterocyclic systems) .
- Hydrogen bonding networks (e.g., N–H···O interactions) to validate coumarin-pyrimidine stacking .
Example : A monoclinic P21/n space group with Z = 4 was resolved for a related compound, showing β = 96.13° and R-factor = 0.055 .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrido-pyrimidine CH₂ at δ 2.8–3.2 ppm; coumarin carbonyl at δ 160–165 ppm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+ calculated for C₁₉H₁₆N₃O₃: 346.1152) .
- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect byproducts .
How can conflicting biological activity data across studies be systematically addressed?
Q. Advanced Research Focus
- Assay Standardization : Use consistent cell lines (e.g., HEPG2 for liver carcinoma) and dose ranges (1–50 µM) to enable cross-study comparisons .
- SAR Analysis : Compare substituent effects (e.g., benzyl vs. cyclopropyl groups on pyrido-pyrimidine) on IC₅₀ values. For example, 2-cyclopropyl analogs showed 3-fold higher activity than benzyl derivatives in antifolate assays .
- Mechanistic Studies : Evaluate dihydrofolate reductase (DHFR) inhibition via enzyme kinetics (Km/Vmax) to resolve discrepancies in reported antiproliferative effects .
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (µM, HEPG2) | Target | Reference |
|---|---|---|---|
| Coumarin-pyrido-pyrimidine | 2.70 ± 0.28 | DHFR | |
| 2-Cyclopropyl analog | 1.45 ± 0.12 | Kinase X |
What computational and experimental approaches elucidate the mechanism of action for this compound?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72). Key residues: Asp27 and Leu28 for hydrogen bonding .
- In Vitro Profiling : Competitive binding assays with ³H-methotrexate to confirm DHFR inhibition .
- Metabolic Stability : Microsomal assays (human liver microsomes, t₁/₂ > 60 min) to assess CYP450-mediated degradation .
How can synthetic byproducts or isomerization during storage be mitigated?
Q. Advanced Research Focus
- Storage Conditions : Lyophilization under argon and storage at -20°C in amber vials to prevent photodegradation of the coumarin moiety .
- Byproduct Analysis : LC-MS/MS to detect acyl migration products (e.g., 2-carbonyl → 4-carbonyl shift) and optimize reaction pH (pH 7–8) to suppress isomerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
